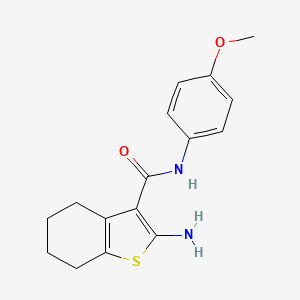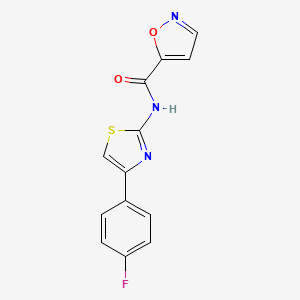
4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound that features a piperidine ring bonded to a pyridine ring through an ether linkage The compound also contains a fluorophenylsulfonyl group, which contributes to its unique chemical properties
Preparation Methods
The synthesis of 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenylsulfonyl group, and the coupling with the pyridine ring. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as fluorophenylsulfonyl chloride.
Coupling with Pyridine Ring: The final step involves the coupling of the piperidine derivative with a pyridine derivative through an ether linkage, often facilitated by a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenylsulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity and specificity, while the piperidine and pyridine rings contribute to the overall molecular stability and reactivity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine include:
4-((1-((3-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure with a chlorophenylsulfonyl group instead of a fluorophenylsulfonyl group.
4-((1-((3-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Contains a bromophenylsulfonyl group.
4-((1-((3-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Features a methylphenylsulfonyl group.
The uniqueness of this compound lies in the presence of the fluorophenylsulfonyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[1-(3-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-13-3-1-5-16(11-13)23(20,21)19-10-2-4-15(12-19)22-14-6-8-18-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACXVORJNUREOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2596778.png)


![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)


![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2596792.png)

![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)
![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)
